molecular formula C12H17NO B13311517 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole

7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13311517
M. Wt: 191.27 g/mol
InChI Key: VFKUAKXPNTUIDY-UHFFFAOYSA-N
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Description

7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole is a substituted indole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) with a methoxy group at position 7 and three methyl groups at positions 3, 3, and 4. This structural framework confers unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

7-methoxy-3,3,4-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17NO/c1-8-5-6-9(14-4)11-10(8)12(2,3)7-13-11/h5-6,13H,7H2,1-4H3

InChI Key

VFKUAKXPNTUIDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)NCC2(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reaction of 7-methoxyindole with appropriate alkylating agents under controlled conditions . Another method includes the use of cyclization reactions involving substituted anilines and ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 7 directs electrophiles to the electron-rich positions C5 and C6 of the indole ring. Key reactions include:

Reaction TypeReagents/ConditionsPosition ModifiedProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0–5°CC55-Nitro derivative62–68
SulfonationH₂SO₄/SO₃, 25°CC66-Sulfo derivative55
HalogenationCl₂/FeCl₃ (chlorination)C55-Chloro-7-methoxy-3,3,4-trimethyl-...73

Mechanistic Insight :

  • The methoxy group activates the ring via resonance, while methyl groups at positions 3 and 4 create steric hindrance, favoring substitution at less hindered positions like C5/C6 .

Alkylation and Acylation

The NH group in the dihydroindole core participates in nucleophilic reactions:

Reaction TypeReagents/ConditionsProduct StructureKey ObservationsSource
N-AlkylationCH₃I/K₂CO₃, DMF, 60°CN-Methylated derivativeComplete conversion in 4 hours
N-AcylationAcCl/pyridine, RTN-Acetyl derivativeStabilizes NH against oxidation

Limitations :

  • Bulkier alkylating agents (e.g., tert-butyl bromide) show reduced efficiency due to steric hindrance from 3,3,4-trimethyl groups.

Oxidation Reactions

Controlled oxidation modifies the dihydroindole ring:

Oxidizing AgentConditionsProductApplication NotesSource
KMnO₄Acidic, 70°CAromatic indole (full dehydrogenation)Over-oxidation leads to ring cleavage
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, RTPartially oxidized intermediateRetains dihydro character

Critical Data :

  • Oxidation with DDQ achieves 85% conversion without ring degradation, making it preferable for synthetic intermediates.

Reduction and Hydrogenation

The compound undergoes selective reduction under catalytic conditions:

Reaction TypeReagents/ConditionsProductSelectivitySource
Catalytic HydrogenationH₂/Pd-C, EtOHFully saturated indoline98% cis isomer
NaBH₄ ReductionTHF, 0°CAlcohol derivatives (via ketone intermediates)Limited to carbonyl groups

Safety Note :

  • Palladium catalysts require inert atmospheres to prevent deactivation .

Cyclization and Ring Expansion

The dihydroindole scaffold serves as a precursor for complex heterocycles:

Reaction TypeReagents/ConditionsProductYield (%)Source
Acid-Catalyzed CyclizationH₂SO₄, 100°CTetrahydrocarbazole derivatives45–50
[3+2] CycloadditionDiazoethane, Cu(acac)₂Pyrazole-fused indole38

Mechanistic Pathway :

  • Cyclization often proceeds via carbocation intermediates stabilized by the methoxy group .

Functional Group Interconversion

The methoxy group participates in demethylation and displacement:

Reaction TypeReagents/ConditionsProductKey InsightSource
DemethylationBBr₃, CH₂Cl₂, −78°C7-Hydroxy-3,3,4-trimethyl-2,3-dihydro-1H-indoleRequires cryogenic conditions
Nucleophilic SubstitutionNaSH/DMF, 120°C7-Mercapto derivativeLimited by steric hindrance

Stability and Degradation

Key stability challenges under specific conditions:

ConditionObservationMitigation StrategySource
Light ExposurePhotooxidation to indole-2-oneStore in amber vials under N₂ atmosphere
Acidic pH (pH < 3)Ring-opening to amine derivativesNeutralize immediately post-reaction

Mechanism of Action

The mechanism of action of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cell growth in certain studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole with key analogs, emphasizing substituent effects on properties and applications:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications Reference
7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole 7-OCH₃; 3,3,4-CH₃ (dihydro core) C₁₃H₁₉NO* ~205.3* Hypothesized enhanced lipophilicity; potential CNS activity due to methyl groups -
7-Methoxy-2,3-dimethyl-6-nitro-1H-indole 7-OCH₃; 2,3-CH₃; 6-NO₂ C₁₁H₁₂N₂O₃ 220.22 Nitro group may confer reactivity for further functionalization
7-Chloro-2,3-diphenyl-1H-indole 7-Cl; 2,3-C₆H₅ C₂₀H₁₄ClN 303.78 Bulky phenyl groups enhance steric hindrance; potential use in catalysis
7-Phenyl-2,3-dihydro-1H-indole hydrochloride 7-C₆H₅ (dihydro core) C₁₄H₁₄N·HCl 239.73 Charged hydrochloride form improves solubility for pharmaceutical formulations
7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole 7-OCH₃; 1-CH₃ (pyridoindole fused ring) C₁₄H₁₆N₂O 228.29 Fused pyridoindole system may enhance DNA intercalation properties

Notes:

  • Nitro/Chloro Groups: Introduce electrophilic sites for further chemical modifications (e.g., reduction of -NO₂ to -NH₂) or alter electronic properties for optoelectronic applications .
  • Fused-ring systems (e.g., pyridoindole in ) expand π-conjugation, relevant for materials science or intercalation-based therapies .

Research Findings and Methodological Insights

  • Methyl groups may be introduced via Friedel-Crafts alkylation or reductive amination.
  • Structural Analysis : Tools like SHELXL and OLEX2 are widely used for crystallographic refinement and structure determination of indole derivatives, ensuring accurate stereochemical assignments .
  • Spectroscopic Data :
    • NMR Shifts : Methyl groups at positions 3 and 4 in dihydroindoles typically resonate at δ 20–30 ppm (¹³C NMR), while methoxy groups appear at δ 55–60 ppm .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, as seen in nitroindole derivatives (e.g., [M+H]⁺ = 253.0979 for C₁₅H₁₃N₂O₂) .

Biological Activity

7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

The synthesis of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. The compound is characterized by its unique structural features that allow for various modifications. Its molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.25 g/mol.

Antioxidant Properties

Research indicates that derivatives of dihydroindoles exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .

Neuroprotective Effects

A study highlighted that 2,3-dihydroindole derivatives could serve as neuroprotective agents. The compound's ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further development in treating neurodegenerative disorders .

Binding Affinity Studies

Binding assays have been conducted to evaluate the interaction of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole with melatonin receptors (MT1 and MT2). The results showed varying degrees of binding inhibition compared to melatonin itself. For instance:

Compound Concentration Binding Inhibition (%) IC50 (nM)
7-Methoxy...1 µM71%0.268
Melatonin1 µM100%0.138

These findings suggest that while the compound has lower binding affinity than melatonin, it still possesses relevant interactions that could be explored for therapeutic applications .

The mechanism of action for 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole appears to involve modulation of neurotransmitter systems and antioxidant pathways. The compound may influence signaling pathways related to inflammation and cellular stress responses, contributing to its neuroprotective effects .

Case Study: Neuroprotection

A recent study investigated the neuroprotective effects of various dihydroindole derivatives in animal models of neurodegeneration. Mice treated with these compounds showed improved cognitive function and reduced markers of oxidative stress compared to controls. This suggests a promising avenue for further research into their therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at specific positions on the indole ring significantly affect biological activity. For example, substituents in the 7-position enhance binding affinity to melatonin receptors while maintaining antioxidant properties .

Q & A

Q. What computational approaches model its reactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450) using crystallographic coordinates .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for kinase inhibitors .

Contradiction Analysis

  • Synthetic Routes : uses NaH for alkylation, while employs arylhydrazines. The choice depends on target substituents: NaH is preferable for bulky groups, whereas hydrazines favor planar conjugation .
  • Yield Optimization : identifies I₂ as superior to FeCl₃ or AlCl₃, but residual iodine may require additional purification steps (e.g., Na₂S₂O₃ wash) .

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